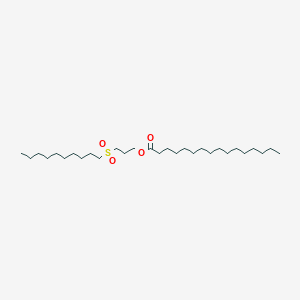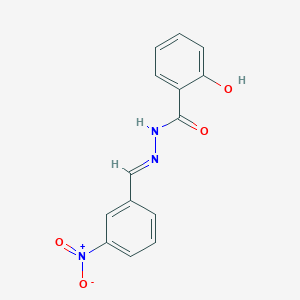![molecular formula C15H10IN3O4 B11554498 2-{[(2-iodophenyl)amino]methyl}-5-nitro-1H-isoindole-1,3(2H)-dione](/img/structure/B11554498.png)
2-{[(2-iodophenyl)amino]methyl}-5-nitro-1H-isoindole-1,3(2H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[(2-IODOPHENYL)AMINO]METHYL}-5-NITRO-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE is a complex organic compound that belongs to the class of isoindoline derivatives. Isoindoline derivatives are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents. This compound, in particular, features a unique combination of an iodophenyl group, a nitro group, and an isoindoline-1,3-dione core, making it a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(2-IODOPHENYL)AMINO]METHYL}-5-NITRO-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE typically involves a multi-step process One common method starts with the reaction of phthalic anhydride with an appropriate amine to form the isoindoline-1,3-dione coreThe nitro group is usually introduced via nitration of the aromatic ring using a mixture of concentrated nitric acid and sulfuric acid .
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This often involves the use of continuous flow reactors and automated systems to control temperature, pressure, and reaction time precisely. Solventless conditions and green chemistry principles are also employed to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
2-{[(2-IODOPHENYL)AMINO]METHYL}-5-NITRO-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Aminomethylation: The presence of an acidic proton at the 2-position of the imide nitrogen allows for aminomethylation reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as amines or thiols.
Aminomethylation: Formaldehyde and secondary amines under acidic conditions.
Major Products
Reduction: Conversion of the nitro group to an amino group.
Substitution: Formation of various substituted isoindoline derivatives.
Aminomethylation: Formation of aminomethylated isoindoline derivatives.
Scientific Research Applications
2-{[(2-IODOPHENYL)AMINO]METHYL}-5-NITRO-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE has several scientific research applications:
Medicinal Chemistry: Used in the development of new drugs targeting various diseases, including cancer and neurological disorders.
Biological Studies: Investigated for its potential as an inhibitor of specific enzymes and receptors.
Industrial Applications: Used as an intermediate in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-{[(2-IODOPHENYL)AMINO]METHYL}-5-NITRO-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The iodophenyl group can enhance the compound’s binding affinity to certain receptors or enzymes, modulating their activity. The isoindoline-1,3-dione core is crucial for the compound’s overall stability and reactivity .
Comparison with Similar Compounds
Similar Compounds
Isoindoline-1,3-dione derivatives: These compounds share the isoindoline-1,3-dione core but differ in their substituents, leading to variations in their biological activities.
Nitroaromatic compounds: Compounds with nitro groups attached to aromatic rings, known for their diverse chemical reactivity and biological properties.
Iodophenyl derivatives: Compounds containing iodophenyl groups, often used in medicinal chemistry for their unique electronic properties.
Uniqueness
2-{[(2-IODOPHENYL)AMINO]METHYL}-5-NITRO-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE is unique due to its combination of an iodophenyl group, a nitro group, and an isoindoline-1,3-dione core. This unique structure imparts specific chemical reactivity and biological activity, making it a valuable compound for various scientific research applications .
Properties
Molecular Formula |
C15H10IN3O4 |
|---|---|
Molecular Weight |
423.16 g/mol |
IUPAC Name |
2-[(2-iodoanilino)methyl]-5-nitroisoindole-1,3-dione |
InChI |
InChI=1S/C15H10IN3O4/c16-12-3-1-2-4-13(12)17-8-18-14(20)10-6-5-9(19(22)23)7-11(10)15(18)21/h1-7,17H,8H2 |
InChI Key |
APLYMTOSYDRLEC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)NCN2C(=O)C3=C(C2=O)C=C(C=C3)[N+](=O)[O-])I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(2E)-2-(3,4-dichlorobenzylidene)hydrazinyl]-N-(naphthalen-2-yl)-2-oxoacetamide](/img/structure/B11554416.png)
![4-[(E)-{2-[(4-bromonaphthalen-1-yl)acetyl]hydrazinylidene}methyl]benzoic acid](/img/structure/B11554428.png)
![Propan-2-yl 4-{[3-cyano-4-(thiophen-2-yl)-5,6,7,8-tetrahydroquinolin-2-yl]sulfanyl}-3-oxobutanoate](/img/structure/B11554434.png)

![Benzenamine, 4-methyl-N-[[4-(2-propenyloxy)phenyl]methylene]-](/img/structure/B11554445.png)
![(2E)-2-{[5-(2-chloro-5-nitrophenyl)furan-2-yl]methylidene}-N-phenylhydrazinecarboxamide](/img/structure/B11554450.png)


![2-[(E)-{[2-(3,4-dichlorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-4-iodophenol](/img/structure/B11554468.png)
![2-(4-Bromo-2-methoxyphenoxy)-N'-[(3E)-5-bromo-2-oxo-2,3-dihydro-1H-indol-3-ylidene]acetohydrazide](/img/structure/B11554472.png)
![2-[1,5-dimethyl-3-(phenylsulfanyl)-1H-indol-2-yl]-N-phenylacetamide](/img/structure/B11554475.png)
![Bis[2-(prop-2-en-1-yl)phenyl] 4,4'-sulfonyldibenzoate](/img/structure/B11554486.png)
![2-{[(E)-(5-methylfuran-2-yl)methylidene]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile](/img/structure/B11554492.png)

